
tert-Butyl 4-(2-chloroethyl)benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-4-(2-Chlorethyl)benzylcarbamate ist eine organische Verbindung, die zur Klasse der Carbamate gehört. Sie zeichnet sich durch das Vorhandensein einer tert-Butylgruppe, einer Benzylgruppe und einer 2-Chlorethylgruppe aus, die an einem Carbamateinheit gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-4-(2-Chlorethyl)benzylcarbamate beinhaltet typischerweise die Reaktion von 4-(2-Chlorethyl)benzylamin mit tert-Butylchlorformiat. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen im Allgemeinen:
- Lösungsmittel: Dichlormethan oder ein anderes geeignetes organisches Lösungsmittel
- Temperatur: Raumtemperatur bis leicht erhöhte Temperaturen
- Reaktionszeit: Mehrere Stunden, um eine vollständige Umwandlung sicherzustellen
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für tert-Butyl-4-(2-Chlorethyl)benzylcarbamate können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-4-(2-Chlorethyl)benzylcarbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlorethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu liefern.
Hydrolyse: Die Carbamategruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um das entsprechende Amin und Kohlendioxid zu produzieren.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat können verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hydrolyse: Saure oder basische wässrige Lösungen.
Hauptprodukte, die gebildet werden
Substitution: Verschiedene substituierte Benzylcarbamate.
Oxidation: Oxidierte Derivate der Benzylgruppe.
Reduktion: Reduzierte Formen der Benzylgruppe.
Hydrolyse: Entsprechende Amine und Kohlendioxid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-4-(2-Chlorethyl)benzylcarbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und antimikrobieller Aktivität.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-4-(2-Chlorethyl)benzylcarbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die 2-Chlorethylgruppe kann kovalente Bindungen mit nukleophilen Stellen in Biomolekülen bilden, was zur Modifikation von Proteinen und Nukleinsäuren führt. Dies kann zur Hemmung der Enzymaktivität oder zur Störung von Zellprozessen führen.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2-chloroethyl)benzylcarbamate involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzymatic activity or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-4-(2-Aminoethyl)benzylcarbamate
- tert-Butyl-4-(2-Ethoxyethyl)benzylcarbamate
- tert-Butyl-4-(2-Hydroxyethyl)benzylcarbamate
Einzigartigkeit
tert-Butyl-4-(2-Chlorethyl)benzylcarbamate ist aufgrund des Vorhandenseins der 2-Chlorethylgruppe einzigartig, die eine eindeutige Reaktivität und potenzielle biologische Aktivität im Vergleich zu ihren Analoga verleiht. Die Chlorethylgruppe ermöglicht spezifische Wechselwirkungen und Modifikationen, die mit anderen Substituenten nicht möglich sind.
Eigenschaften
Molekularformel |
C14H20ClNO2 |
|---|---|
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
tert-butyl N-[[4-(2-chloroethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
QSQMBZOJXWFSQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


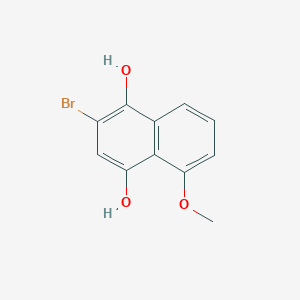
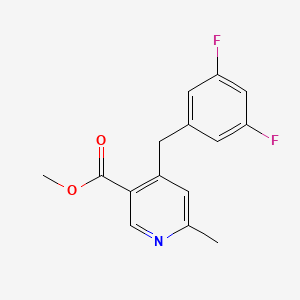


![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
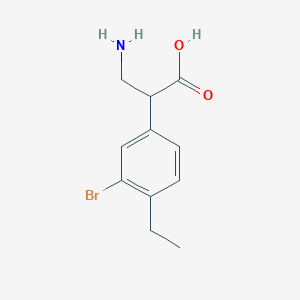
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)
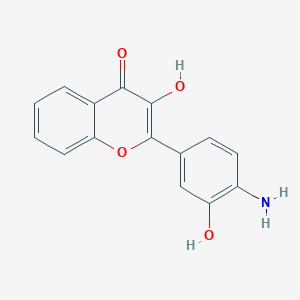



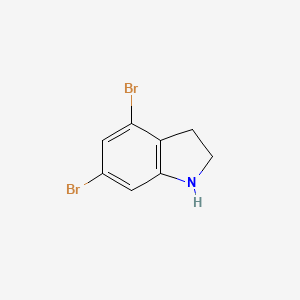
![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)
